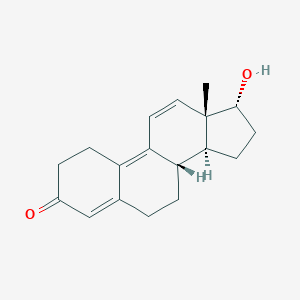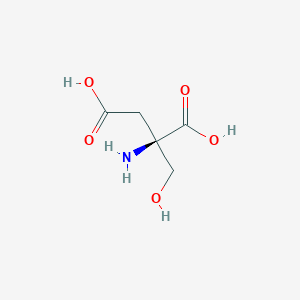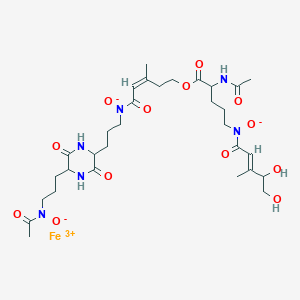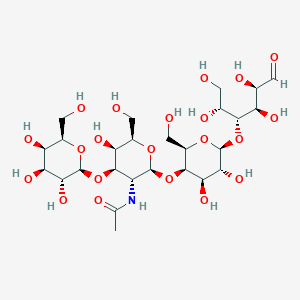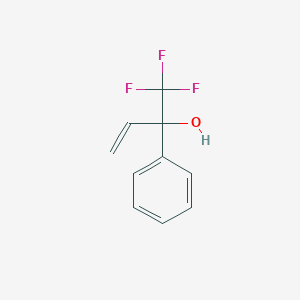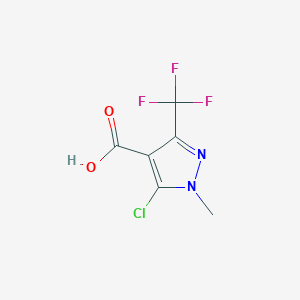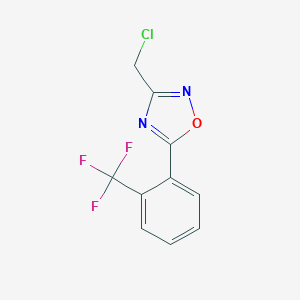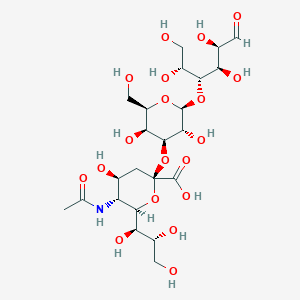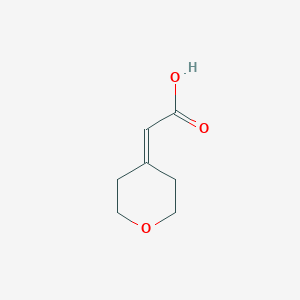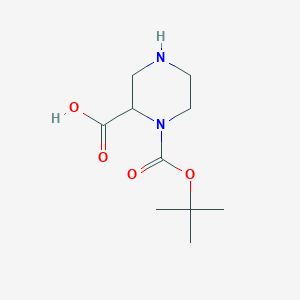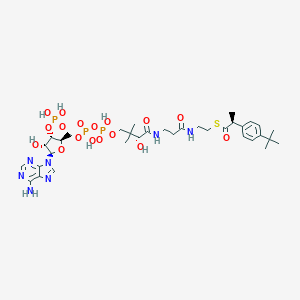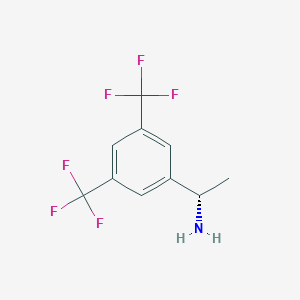![molecular formula C7H8O3 B164734 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI) CAS No. 130195-91-4](/img/structure/B164734.png)
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI) is a chemical compound that belongs to the family of bicyclic compounds. It is commonly known as 3-Methoxymethyl-6-oxabicyclo[3.1.0]hexan-2-one. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI).
Mecanismo De Acción
The mechanism of action of 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) is not well understood. However, studies have shown that this compound has the potential to inhibit the activity of certain enzymes such as histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Efectos Bioquímicos Y Fisiológicos
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) has been shown to have several biochemical and physiological effects. Studies have shown that this compound has the potential to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties, which could have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) is its unique chemical structure, which makes it a valuable building block for the synthesis of various compounds. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise. In addition, the mechanism of action of this compound is not well understood, which could limit its potential applications in scientific research.
Direcciones Futuras
There are several future directions for the research on 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI). One potential direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action could provide insights into potential therapeutic applications of this compound in the treatment of cancer and other diseases. Another potential direction is to explore the potential applications of this compound in the synthesis of natural products with anti-cancer properties. Overall, the unique chemical structure and potential applications of 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) make it a valuable compound for scientific research.
Métodos De Síntesis
The synthesis of 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) is a complex process that involves several steps. The most common method for the synthesis of this compound is the Diels-Alder reaction. This reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring. The reaction is carried out in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with methanol and sodium methoxide to obtain 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI).
Aplicaciones Científicas De Investigación
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) has several potential applications in scientific research. It has been used as a starting material for the synthesis of various compounds such as chiral oxazolidinones and amino acids. This compound has also been used as a building block for the synthesis of natural products such as (+)-Trichostatin A, which has anti-cancer properties.
Propiedades
Número CAS |
130195-91-4 |
|---|---|
Nombre del producto |
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI) |
Fórmula molecular |
C7H8O3 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
(1R,5R)-1-(methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C7H8O3/c1-9-4-7-5(8)2-3-6(7)10-7/h2-3,6H,4H2,1H3/t6-,7+/m1/s1 |
Clave InChI |
QPSBYLIABBKBPK-RQJHMYQMSA-N |
SMILES isomérico |
COC[C@]12[C@H](O1)C=CC2=O |
SMILES |
COCC12C(O1)C=CC2=O |
SMILES canónico |
COCC12C(O1)C=CC2=O |
Sinónimos |
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



